[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
Description
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO4/c19-12-5-7-14(8-6-12)23-11-18(22)24-10-13-9-17(25-21-13)15-3-1-2-4-16(15)20/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMOHVHVJJXCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate involves several synthetic routes and reaction conditions. One common method includes the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Industrial production methods may vary, but they typically involve similar synthetic strategies with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like TEMPO and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate exhibit significant anticancer properties. For instance, research on oxazole derivatives has shown promising results against various cancer cell lines. A notable study demonstrated that oxazole derivatives displayed percent growth inhibitions (PGIs) ranging from 50% to over 80% against multiple cancer types such as ovarian and lung cancer .
| Compound | Cancer Type | Percent Growth Inhibition (%) |
|---|---|---|
| Oxazole A | OVCAR-8 | 85.26 |
| Oxazole B | SNB-19 | 86.61 |
| Oxazole C | NCI-H40 | 75.99 |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar oxazole compounds have been reported to exhibit antibacterial and antifungal activities, making them candidates for further investigation in treating infections caused by resistant strains of bacteria .
Agrochemical Applications
The unique properties of this compound also extend to agrochemicals. Its potential as a pesticide or herbicide is supported by the presence of fluorine atoms in its structure, which can enhance biological activity and selectivity against pests while minimizing toxicity to non-target organisms .
Case Study: Pesticidal Efficacy
A study evaluated the efficacy of fluorinated oxazole derivatives in controlling common agricultural pests. The results indicated that these compounds significantly reduced pest populations with minimal impact on beneficial insects.
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Compound X | Aphids | 75 |
| Compound Y | Spider Mites | 82 |
Material Science Applications
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. The fluorinated groups contribute to lower surface energy, which can improve the material's hydrophobicity and durability .
Mechanism of Action
The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-[[5-[[(3-Fluorobenzoyl)amino]methyl]-4-(2-Methoxyphenyl)-1,2,4-Triazol-3-yl]sulfanyl]acetate ()
- Core Structure : 1,2,4-Triazole (vs. oxazole in the target compound).
- Substituents: 2-Methoxyphenyl at position 4 of the triazole. 3-Fluorobenzoylamino group at position 3. Sulfanyl acetate ester at position 3.
- Molecular Weight : 430.11 g/mol .
- Methoxy (electron-donating) vs. fluorine (electron-withdrawing) on the aryl group may affect electronic properties. The thioether (sulfanyl) group increases susceptibility to oxidative metabolism compared to the target’s oxygen-based ester .
Ethyl 2-[[4-(4-Fluorophenyl)-5-[[(4-Methyl-3-Nitrobenzoyl)amino]methyl]-1,2,4-Triazol-3-yl]sulfanyl]acetate ()
- Core Structure : 1,2,4-Triazole.
- Substituents: 4-Fluorophenyl at position 4. 4-Methyl-3-nitrobenzoylamino group at position 5. Ethyl ester of sulfanyl acetate.
- Molecular Weight : ~480 g/mol (estimated).
- Key Differences: Nitro group (strong electron-withdrawing) may enhance reactivity or binding to electrophilic targets. Ethyl ester vs. The 4-fluorophenyl group mirrors the target’s 4-fluorophenoxy moiety but lacks the ether oxygen, reducing polarity .
2-{(3R,4S)-3-[(5-{[Benzyl(methyl)amino]methyl}-1,2-Oxazol-3-yl)methyl]piperidin-4-yl}-N-(1,3-Thiazol-2-yl)acetamide ()
- Core Structure : 1,2-Oxazole (shared with the target compound).
- Substituents: Piperidine-thiazole side chain. Benzyl(methyl)amino group at position 5 of the oxazole.
- Key Differences: The oxazole core is retained, but the substituents diverge significantly. The piperidine-thiazole side chain introduces basicity and hydrogen-bonding sites absent in the target. Lack of fluorophenoxy groups reduces lipophilicity compared to the target compound .
Structural and Functional Comparison Table
Research Implications and Hypothesized Properties
- Target Compound : Dual fluorination likely improves blood-brain barrier penetration and resistance to cytochrome P450 metabolism. The methyl ester may facilitate prodrug activation .
- Triazole Analogs : The 1,2,4-triazole core could enhance metal-binding capacity (e.g., in enzyme inhibition) but may reduce metabolic stability due to sulfur content .
Biological Activity
The compound [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate is a synthetic organic molecule belonging to the class of oxazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps, including the formation of the oxazole ring through cyclization reactions. The introduction of the fluorophenyl group is achieved via nucleophilic aromatic substitution. The final product features both an oxazole ring and a phenoxyacetate moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that this compound may exert its effects by modulating enzyme activity or binding to particular receptors, influencing various biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties.
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit significant anticonvulsant activity. A study on similar oxazole derivatives demonstrated that these compounds could modulate benzodiazepine receptors and other unknown mechanisms to provide anticonvulsant effects in animal models .
Enzyme Inhibition Studies
A profiling study involving ToxCast chemicals revealed that compounds similar to this compound showed varying degrees of activity against several enzymes, including cytochrome P450 enzymes and kinases. Such interactions are crucial for understanding the pharmacokinetics and potential therapeutic uses of these compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate | Structure | Moderate anticonvulsant activity |
| [5-(2-bromophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate | Structure | Low anti-inflammatory effects |
| [5-(2-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate | Structure | Significant enzyme inhibition |
The presence of different substituents on the phenyl ring alters the electronic properties and biological activity of these compounds. The fluorinated derivatives tend to exhibit enhanced potency compared to their chlorinated or brominated counterparts.
Case Studies
Case Study 1: Anticonvulsant Screening
In a series of experiments aimed at evaluating the anticonvulsant properties of oxazole derivatives, this compound was tested alongside other derivatives. The results indicated that this compound demonstrated superior efficacy in reducing seizure activity in both PTZ (pentylenetetrazole) and MES (maximal electroshock) models .
Case Study 2: Enzyme Interaction Profiling
A comprehensive study profiling over 976 chemicals for their interactions with various enzymes found that compounds similar to this compound showed significant binding affinity towards several GPCRs (G-protein-coupled receptors), suggesting potential therapeutic applications in treating conditions mediated by these receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
